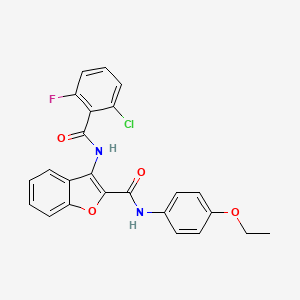

![molecular formula C9H14O3 B2377631 3-(2-Methoxyethyl)bicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 2287341-99-3](/img/structure/B2377631.png)

3-(2-Methoxyethyl)bicyclo[1.1.1]pentane-1-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

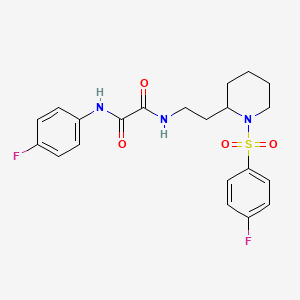

“3-(2-Methoxyethyl)bicyclo[1.1.1]pentane-1-carboxylic acid” is a chemical compound with the molecular formula C8H10O4 . It is a derivative of bicyclo[1.1.1]pentane (BCP), a structural motif that has gained popularity in medicinal chemistry due to its potential to improve the physicochemical properties of bioactive compounds .

Synthesis Analysis

The synthesis of BCP derivatives often involves the photochemical addition of propellane to diacetyl, which forms the BCP core . This process can be performed on a large scale within a day. The formed diketone then undergoes a haloform reaction to yield a bicyclo[1.1.1]pentane-1,3-dicarboxylic acid in a multigram amount . Further transformations of the diacid can be performed to obtain various BCP-containing building blocks .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a bicyclo[1.1.1]pentane core with a carboxylic acid and a methoxyethyl group attached . The bicyclo[1.1.1]pentane core is a three-dimensional moiety that can exhibit improved biological activities, physicochemical properties, and metabolic profiles compared to the parent benzene ring .科学的研究の応用

Synthesis and Applications in Medicinal Chemistry

3-(2-Methoxyethyl)bicyclo[1.1.1]pentane-1-carboxylic acid and its related compounds have been a focus in the synthesis of various bioactive molecules. For instance, a study by Thirumoorthi and Adsool (2016) demonstrated the synthesis of a bicyclo[1.1.1]pentane building block, showcasing its application as a probe in biological studies (Thirumoorthi & Adsool, 2016). This highlights the compound's potential in expanding the frontiers of contemporary medicinal chemistry.

Acidity and Substituent Effects

The acidity of various substituted bicyclo[1.1.1]pentane-1-carboxylic acids has been a subject of research. Wiberg (2002) conducted a study focusing on the acidities of these compounds, providing insights into the influence of different substituents on their properties (Wiberg, 2002).

Bioisostere Applications

Hughes et al. (2019) reported a method to synthesize 3-alkylbicyclo[1.1.1]pentan-1-amines, indicating the role of bicyclo[1.1.1]pentane derivatives as effective bioisosteres for aromatic rings and other groups in pharmaceutical development (Hughes et al., 2019). This demonstrates the compound's utility in creating novel bioactive molecules.

Enantioselective Functionalization

Garlets et al. (2020) explored the enantioselective C-H functionalization of bicyclo[1.1.1]pentanes. This innovative strategy allows for the creation of chiral substituted bicyclo[1.1.1]pentanes, contributing to pharmaceutical and chemical research (Garlets et al., 2020).

Bridgehead-Bridgehead Interactions

A study by Adcock et al. (1999) focused on the manifestations of bridgehead-bridgehead interactions in the bicyclo[1.1.1]pentane ring system. This research provides insights into the reactivities and electronic effects within this compound class (Adcock et al., 1999).

将来の方向性

特性

IUPAC Name |

3-(2-methoxyethyl)bicyclo[1.1.1]pentane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O3/c1-12-3-2-8-4-9(5-8,6-8)7(10)11/h2-6H2,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCNRHZVPDJZTCK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC12CC(C1)(C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

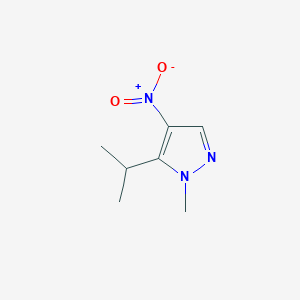

![6-(2-Methoxyphenyl)-4,7-dimethyl-2-phenacylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

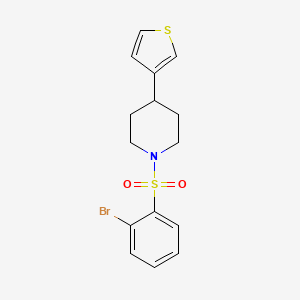

![4-{[(2-Pyridylmethyl)amino]sulfonyl}benzoic acid](/img/structure/B2377551.png)

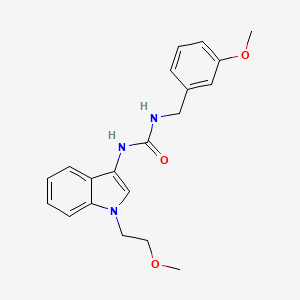

![4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]-N-(thiophen-2-yl)piperidine-1-carboxamide](/img/structure/B2377554.png)

![methyl 3-[1-(1-chloroisoquinolin-3-yl)-N-(propan-2-yl)formamido]propanoate](/img/structure/B2377562.png)

![N-[(4-allyl-5-{[4-(tert-butyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl)methyl]-4-bromobenzenesulfonamide](/img/structure/B2377565.png)

![2-(1,3-benzodioxol-5-yl)-5-(3-chlorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2377567.png)

![2-(4-chlorophenoxy)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2377569.png)

![N-(4-ethoxyphenyl)-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B2377570.png)